3-Phenylmethoxycyclopentan-1-amine
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Overview
Description
3-Phenylmethoxycyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenylmethoxy group and an amine group. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylmethoxycyclopentan-1-amine typically involves the reaction of cyclopentanone with phenylmethanol in the presence of a suitable catalyst to form the phenylmethoxycyclopentane intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethoxycyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitro compounds, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenylmethoxycyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Phenylmethoxycyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: A structurally similar compound with a bicyclic ring system.
Phenylcyclopentylamine: Another related compound with a phenyl group attached to a cyclopentane ring.
Uniqueness
3-Phenylmethoxycyclopentan-1-amine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
LIZCJJIXNPWSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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